3-Chloro-N-(4-formyl-3-hydroxyphenyl)benzene-1-sulfonamide
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Overview
Description
3-Chloro-N-(4-formyl-3-hydroxyphenyl)benzene-1-sulfonamide is an organic compound that features a chloro group, a formyl group, a hydroxyphenyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(4-formyl-3-hydroxyphenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method involves the chlorination of N-(4-formyl-3-hydroxyphenyl)benzene-1-sulfonamide using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(4-formyl-3-hydroxyphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major Products Formed
Oxidation: 3-Chloro-N-(4-carboxy-3-hydroxyphenyl)benzene-1-sulfonamide.
Reduction: 3-Chloro-N-(4-hydroxymethyl-3-hydroxyphenyl)benzene-1-sulfonamide.
Substitution: 3-Amino-N-(4-formyl-3-hydroxyphenyl)benzene-1-sulfonamide.
Scientific Research Applications
3-Chloro-N-(4-formyl-3-hydroxyphenyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(4-formyl-3-hydroxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonamide group can interact with biological molecules through hydrogen bonding and electrostatic interactions, further modulating the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-N-(3-hydroxyphenyl)propanamide: Similar structure but lacks the formyl group.
4-Chloro-3-formylcoumarin: Contains a formyl group and a chloro group but has a different core structure.
3-Formylchromone: Contains a formyl group but lacks the sulfonamide group.
Uniqueness
3-Chloro-N-(4-formyl-3-hydroxyphenyl)benzene-1-sulfonamide is unique due to the presence of both a formyl group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
62119-71-5 |
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Molecular Formula |
C13H10ClNO4S |
Molecular Weight |
311.74 g/mol |
IUPAC Name |
3-chloro-N-(4-formyl-3-hydroxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H10ClNO4S/c14-10-2-1-3-12(6-10)20(18,19)15-11-5-4-9(8-16)13(17)7-11/h1-8,15,17H |
InChI Key |
JUHWNNRXPDCINW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=CC(=C(C=C2)C=O)O |
Origin of Product |
United States |
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